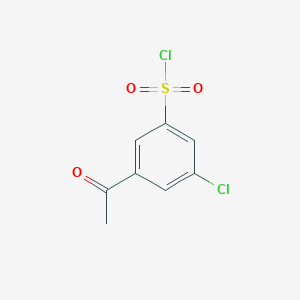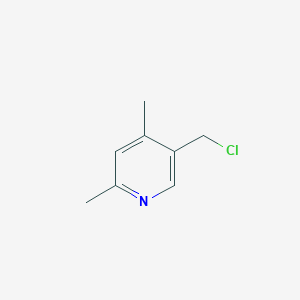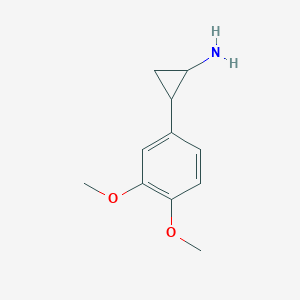![molecular formula C17H14ClNO2S B12124761 [(4-Chlorophenyl)sulfonyl]methylnaphthylamine](/img/structure/B12124761.png)
[(4-Chlorophenyl)sulfonyl]methylnaphthylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4-Chlorophenyl)sulfonyl]methylnaphthylamine is an organic compound that features a sulfonyl group attached to a naphthylamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Chlorophenyl)sulfonyl]methylnaphthylamine typically involves the reaction of 4-chlorobenzenesulfonyl chloride with naphthylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and purification systems to ensure high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
[(4-Chlorophenyl)sulfonyl]methylnaphthylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(4-Chlorophenyl)sulfonyl]methylnaphthylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(4-Chlorophenyl)sulfonyl]methylnaphthylamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The naphthylamine moiety can intercalate with DNA, affecting its replication and transcription processes. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives: These compounds share the sulfonyl group but have different aromatic backbones.
N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives: These compounds have a similar sulfonyl group but differ in their amino acid and aromatic components.
2-[(4-Chlorophenyl)sulfonyl]-N,N-dimethylacetamide: This compound has a similar sulfonyl group but a different amide structure.
Uniqueness
[(4-Chlorophenyl)sulfonyl]methylnaphthylamine is unique due to its combination of a sulfonyl group with a naphthylamine structure. This unique combination imparts specific chemical and biological properties that are not observed in other similar compounds. Its ability to interact with both proteins and DNA makes it a versatile compound for various applications .
Properties
Molecular Formula |
C17H14ClNO2S |
|---|---|
Molecular Weight |
331.8 g/mol |
IUPAC Name |
4-chloro-N-methyl-N-naphthalen-1-ylbenzenesulfonamide |
InChI |
InChI=1S/C17H14ClNO2S/c1-19(22(20,21)15-11-9-14(18)10-12-15)17-8-4-6-13-5-2-3-7-16(13)17/h2-12H,1H3 |
InChI Key |
SUEDSRAVRSVYCC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl {[2-(4,6-dimethylpyrimidin-2-yl)hydrazinyl]methylidene}propanedioate](/img/structure/B12124679.png)
![N-{3-[(2-chloro-4-fluorophenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide](/img/structure/B12124702.png)

![2-Furancarboxaldehyde, 5-[(pentyloxy)methyl]-](/img/structure/B12124710.png)
![1H-Pyrrolo[1,2-a]benzimidazole, 6-fluoro-2,3-dihydro-, 4-oxide](/img/structure/B12124715.png)



![2-[(1,1-Dioxo-2,5-dihydrothiophen-3-yl)methyl]isoindole-1,3-dione](/img/structure/B12124729.png)

![(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione](/img/structure/B12124734.png)

![2-Amino-4-oxo-1-azaspiro[4.5]dec-2-ene-3-carbonitrile](/img/structure/B12124742.png)

